2-Ethyl-6-hydroxyisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethyl-6-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-11-6-7-3-4-8(12)5-9(7)10(11)13/h3-5,12H,2,6H2,1H3 |
InChI Key |
DUHAMERVAOYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 2 Ethyl 6 Hydroxyisoindolin 1 One Synthesis and Transformations
Mechanistic Pathways of Isoindolinone Formation
The construction of the isoindolinone ring system can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. These pathways often involve the formation of key reactive intermediates that dictate the course of the reaction.
Nucleophilic Addition and Intramolecular Cyclization Processes
A fundamental and widely employed method for synthesizing isoindolinone cores involves an intramolecular nucleophilic substitution or addition-elimination sequence. youtube.com This process typically features a nucleophilic attack by a nitrogen atom onto an electrophilic carbonyl group, leading to the formation of the characteristic five-membered lactam ring.
The reaction commences with a molecule containing both a nucleophilic amine or amide functional group and an electrophilic carbonyl group, such as an aldehyde, ketone, or ester, positioned ortho to each other on a benzene (B151609) ring. In the context of 2-Ethyl-6-hydroxyisoindolin-1-one, a plausible precursor would be a derivative of 2-carboxybenzaldehyde (B143210) or phthalic anhydride.
The mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of the ethylamino group attacks the electrophilic carbonyl carbon of the ortho-substituent. youtube.com
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Cyclization and Elimination: Subsequent intramolecular ring closure occurs. If the starting material is a carboxylic acid derivative, this step is followed by the elimination of a small molecule, typically water, to yield the final, stable isoindolinone ring. youtube.com The entire process is an example of an intramolecular nucleophilic acyl substitution.
These reactions are often facilitated by acidic or basic conditions, which can activate either the electrophile or the nucleophile, respectively. Intramolecular reactions of this nature are generally more rapid than their intermolecular counterparts due to the proximity of the reacting functional groups within the same molecule. youtube.com
Role of Radical and Carbocationic Intermediates in Isoindolinone Reactions
Beyond traditional nucleophilic pathways, the formation and transformation of isoindolinones can also proceed through high-energy radical and carbocationic intermediates. These reactive species open up alternative synthetic routes, often enabling bond formations that are otherwise challenging.
Radical Intermediates: Radical reactions, which involve species with unpaired electrons, offer a unique approach to isoindolinone synthesis. youtube.com A mechanism could involve the generation of a radical on the carbon atom that will become C-3 of the isoindolinone ring. For instance, a photocatalytic process could initiate the formation of an aryl radical from a suitably substituted precursor. mdpi.com This radical can then undergo an intramolecular cyclization by adding to an imine or a related functional group, ultimately leading to the isoindolinone structure after subsequent steps. The stability of radical intermediates follows the order: tertiary > secondary > primary, a factor that influences the reaction pathway. youtube.com
Carbocationic Intermediates: A carbocation is a species with a positively charged carbon atom. In the context of isoindolinone chemistry, a carbocation can be generated at the benzylic position (the future C-3). This electrophilic center is then rapidly trapped by the intramolecular amide nitrogen nucleophile. Such an SN1-type intramolecular substitution can be promoted by heat or a Lewis acid to facilitate the departure of a leaving group from the benzylic position. youtube.com The stability of the carbocation intermediate is a critical factor, with benzylic and tertiary carbocations being particularly favored. youtube.com
Involvement of N-Acyliminium Ions in Cyclization Reactions
N-acyliminium ions are highly electrophilic intermediates that play a pivotal role in a vast number of cyclization reactions, including the synthesis and functionalization of isoindolinones. qub.ac.uk These ions are characterized by a positive charge on the nitrogen atom, which is stabilized by resonance with the adjacent carbonyl group, rendering the iminium carbon highly susceptible to nucleophilic attack.
The generation of an N-acyliminium ion typically starts from a precursor such as a 3-hydroxyisoindolinone, a 3-alkoxyisoindolinone, or a cyclic N,O-acetal. mdpi.comresearchgate.net In the presence of a Brønsted or Lewis acid, the hydroxyl or alkoxy group is eliminated as water or an alcohol, respectively, forming the N-acyliminium ion.
For the synthesis of the isoindolinone ring itself, an N-acyliminium ion can be formed as a transient species during the cyclization of an ortho-substituted benzamide. For example, the acid-catalyzed reaction of an N-ethyl-2-acylbenzamide would generate an N-acyliminium ion that subsequently undergoes an intramolecular Friedel-Crafts-type reaction to close the ring. rsc.org The versatility of N-acyliminium ions allows for their use in a wide array of C-C and C-heteroatom bond-forming reactions to create functionalized isoindolinones. researchgate.netorganic-chemistry.org
| Mechanistic Pathway | Key Intermediate | Driving Force | Typical Precursor for this compound |
| Nucleophilic Cyclization | Tetrahedral Adduct | Proximity of nucleophile and electrophile | 2-Formyl-4-hydroxy-N-ethylbenzamide |
| Radical Cyclization | Carbon-centered radical | Single-electron transfer (e.g., photocatalysis) | 2-(Bromomethyl)-4-hydroxy-N-ethylbenzamide derivative |
| Carbocationic Cyclization | Carbocation | Loss of a leaving group (SN1 type) | 2-(Hydroxymethyl)-4-hydroxy-N-ethylbenzamide |
| N-Acyliminium Ion | N-Acyliminium Ion | Acid catalysis, elimination of H2O/ROH | 3-Hydroxy-2-ethyl-6-hydroxyisoindolin-1-one |
Detailed Mechanistic Investigations using Advanced Spectroscopic and Computational Techniques
Elucidating the precise mechanistic pathways in isoindolinone chemistry requires a sophisticated analytical toolkit. A combination of advanced spectroscopic methods and computational modeling provides deep insights into reaction intermediates, transition states, and the factors governing selectivity.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) is fundamental for confirming the final structure of products like this compound. nih.gov More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within the molecule, which is crucial for distinguishing between isomers and confirming the outcome of a reaction. elsevierpure.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. nih.gov For instance, the formation of the isoindolinone can be monitored by observing the appearance of the characteristic lactam carbonyl (C=O) stretching frequency.
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. It can also be used to detect transient intermediates in some cases.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations have become a powerful tool for studying reaction mechanisms. elsevierpure.comsemanticscholar.org By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, intermediates, transition states, and products. This information helps to determine the most likely reaction pathway and to understand the origins of regio- and stereoselectivity. elsevierpure.com For example, DFT can be used to compare the stability of different potential carbocationic or radical intermediates or to model the transition state of an N-acyliminium ion cyclization. nih.gov
The synergy between these experimental and theoretical methods allows for a comprehensive understanding of the complex reaction mechanisms involved in the synthesis and transformation of isoindolinones.
| Technique | Application in Mechanistic Studies | Information Gained |
| 1D NMR (¹H, ¹³C) | Structural verification of starting materials and products. | Chemical environment of protons and carbons, confirmation of functional groups. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of molecular connectivity and stereochemistry. | Proton-proton and proton-carbon correlations, unambiguous structural assignment. elsevierpure.com |
| IR Spectroscopy | Monitoring reaction progress by tracking functional groups. | Presence/absence of key bonds (e.g., C=O, O-H, N-H). ias.ac.in |
| Mass Spectrometry | Identification of products and potential intermediates. | Molecular weight and elemental composition. nih.gov |
| Density Functional Theory (DFT) | Modeling reaction pathways and predicting selectivity. | Energies of intermediates and transition states, reaction barriers, geometric structures. elsevierpure.comsemanticscholar.org |
Advanced Structural Characterization and Conformational Analysis of 2 Ethyl 6 Hydroxyisoindolin 1 One
Spectroscopic Analysis for Comprehensive Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, IR, HRMS)
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-Ethyl-6-hydroxyisoindolin-1-one. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of the compound's connectivity and composition.
¹H-NMR and ¹³C-NMR Spectroscopy: The NMR spectra are predicted to show characteristic signals for the N-ethyl group, the aromatic protons on the substituted benzene (B151609) ring, and the methylene (B1212753) protons of the lactam ring. In ¹H-NMR, the N-ethyl group would present as a quartet for the methylene protons (CH₂) coupled to the methyl protons (CH₃), and a triplet for the methyl protons. The aromatic protons' chemical shifts and splitting patterns are influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group. The two protons of the C3 methylene group are expected to appear as a singlet.
In ¹³C-NMR, distinct signals for the carbonyl carbon, the aromatic carbons, the N-ethyl carbons, and the C3 methylene carbon are expected. The chemical shift of the carbonyl carbon typically appears in the range of 167-171 ppm for isoindolinones. rsc.orgrsc.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | ||
| Chemical Shift (δ) ppm | Attribution | Chemical Shift (δ) ppm | Attribution |
| ~1.25 (t, 3H) | -CH₂CH ₃ | ~14.0 | -CH₂C H₃ |
| ~3.60 (q, 2H) | -CH ₂CH₃ | ~36.0 | -C H₂CH₃ |
| ~4.40 (s, 2H) | C3-H ₂ | ~47.0 | C 3 |
| ~6.90 (dd, 1H) | C5-H | ~110.0 | C 5 |
| ~7.10 (d, 1H) | C7-H | ~115.0 | C 7 |
| ~7.25 (d, 1H) | C4-H | ~125.0 | C 4 |
| ~9.80 (s, 1H) | OH | ~126.0 | C 7a |
| ~145.0 | C 3a | ||
| ~158.0 | C 6 | ||
| ~169.0 | C =O (C1) |
Note: Predicted values are based on analysis of similar isoindolinone structures and standard NMR chemical shift increments. Solvent: DMSO-d₆.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. The most prominent absorption bands would include a strong C=O stretching vibration for the γ-lactam ring, typically around 1670-1690 cm⁻¹. rsc.org A broad O-H stretching band for the phenolic group is expected around 3200-3400 cm⁻¹. Other significant peaks include C-H stretching for the aromatic and aliphatic parts, C=C stretching for the aromatic ring, and C-N stretching vibrations. nih.gov
Table 2: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (Ethyl, Methylene) |
| 1690-1670 (strong) | C=O stretch | γ-Lactam |
| 1610-1580 | C=C stretch | Aromatic Ring |
| 1300-1200 | C-N stretch | Amine |
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. For this compound (C₁₀H₁₁NO₂), the calculated exact mass allows for unambiguous formula determination.
Calculated Exact Mass: 177.0790 g/mol
Expected HRMS (ESI+) m/z: 178.0863 [M+H]⁺, 200.0682 [M+Na]⁺
This technique provides definitive proof of the compound's molecular formula with high precision, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Bond Geometry Analysis
To date, a single-crystal X-ray structure for this compound has not been reported in the scientific literature. However, analysis of published crystal structures of related isoindolinone derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. researchgate.netnih.gov
The isoindolinone core consists of a fused benzene ring and a five-membered γ-lactam ring. This bicyclic system is generally found to be nearly planar. In the solid state, isoindolinone derivatives frequently form hydrogen-bonded dimers or chains. researchgate.net For this compound, two key hydrogen bonding motifs are possible: a bond between the phenolic hydroxyl group of one molecule and the lactam carbonyl oxygen of another, and a potential, though less common, C-H···O interaction. The presence of the N-ethyl group would sterically influence the crystal packing arrangement.
Table 3: Representative Bond Lengths and Angles from Analogous Isoindolinone Crystal Structures
| Parameter | Description | Typical Value |
| C1=O | Carbonyl Bond Length | ~1.23 Å |
| C1-N2 | Amide C-N Bond Length | ~1.36 Å |
| N2-C3 | Lactam N-C Bond Length | ~1.46 Å |
| C3a-C7a | Fused Ring C-C Bond | ~1.39 Å |
| O=C1-N2 | Carbonyl Bond Angle | ~126° |
| C1-N2-C3 | Lactam Internal Angle | ~112° |
| N2-C3-C3a | Lactam Internal Angle | ~105° |
Note: Values are averaged from published data on various isoindolinone derivatives and serve as a reference. researchgate.netnih.gov
Conformational Dynamics and Isomerism within the Isoindolinone Ring System
The conformational flexibility of this compound is primarily centered around the five-membered lactam ring and the orientation of the N-ethyl substituent.
The γ-lactam ring in the isoindolinone system, while largely planar, can adopt slight envelope or twist conformations to minimize ring strain. The barrier to ring inversion is generally low. Computational studies on related systems show that these puckered conformations are often transient and interconvert rapidly at room temperature. nih.gov
Isomerism in this compound is mainly limited to lactam-lactim tautomerism. The lactam form (amide) is thermodynamically far more stable than the lactim form (iminol), and isoindolinones exist almost exclusively as the lactam tautomer under normal conditions. The presence of the N-ethyl group precludes the existence of the N-H tautomerism seen in the parent isoindolinone.
While significant rotational isomerism (atropisomerism) is not expected due to the relatively small size of the N-ethyl group, its orientation relative to the isoindolinone ring system can be a factor in crystal packing and solution-state dynamics. In more sterically hindered N-substituted isoindolinones, distinct rotamers can sometimes be observed by dynamic NMR spectroscopy. rsc.org
Chiroptical Properties and Stereochemical Assignments (if applicable to chiral derivatives)
Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. ens-lyon.fr The title compound, this compound, is achiral as it does not possess any stereogenic centers and lacks any element of chirality like axial or planar chirality. Therefore, it does not exhibit chiroptical activity in its ground state.
However, the isoindolinone scaffold is a valuable platform for the design of chiral molecules. Chirality can be introduced into this system through several strategies, making the discussion of chiroptical properties relevant for its derivatives:
Substitution at C3: Introducing a substituent at the C3 position creates a stereocenter. For example, 3-alkyl or 3-aryl substituted isoindolinones are chiral and would be expected to show a CD spectrum.
Atropisomerism: Introducing bulky substituents on the nitrogen atom and/or the aromatic ring can hinder rotation around the N-aryl bond, leading to stable, separable atropisomers. These axially chiral molecules would display distinct chiroptical properties.
For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for stereochemical assignment. The sign and intensity of Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter or the helicity of the atropisomer, often supported by quantum chemical calculations. rsc.org
Theoretical and Computational Chemistry Studies on 2 Ethyl 6 Hydroxyisoindolin 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Ethyl-6-hydroxyisoindolin-1-one. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
By mapping the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atom of the carbonyl group and the hydroxyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the areas around the aromatic ring protons are likely to be electron-poor, indicating sites for potential nucleophilic interaction.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key component of these studies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Value (in eV) | Indicates the ability to donate an electron. |
| LUMO Energy | Value (in eV) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Value (in eV) | Correlates with chemical reactivity and stability. |
| Dipole Moment | Value (in Debye) | Measures the overall polarity of the molecule. |
Note: Specific numerical values from computational studies are required for a complete data table.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. These simulations model the movement of atoms and molecules, providing insights into the conformational flexibility and potential interactions with biological targets.
Conformational analysis through MD simulations reveals the various shapes the molecule can adopt in different environments. For this compound, the orientation of the ethyl group and the hydroxyl group relative to the isoindolinone core are of particular interest. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity.
When studying ligand-target interactions, MD simulations can predict how this compound might bind to a protein or other macromolecule. By placing the molecule in a simulated environment with a target, researchers can observe the binding process, identify key interacting residues, and estimate the stability of the resulting complex. These simulations can elucidate the types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity.
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound
| Parameter | Description | Implication |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation or its binding pose. |
| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. | Changes in Rg can signify conformational changes. |
| Interaction Energy | The calculated energy of interaction between the ligand and its target. | A lower interaction energy generally suggests a more stable binding complex. |
Note: This table represents the types of data obtained from MD simulations. Specific values would be derived from a particular simulation study.
In Silico Prediction of Reactivity and Selectivity in Isoindolinone Transformations
In silico methods are also employed to predict the reactivity and selectivity of this compound in various chemical transformations. These computational models can help in designing synthetic routes and understanding reaction mechanisms.
By analyzing the electronic and steric properties of the molecule, it is possible to predict which sites are most likely to react and which products are most likely to form. For instance, the presence of the hydroxyl group on the aromatic ring can direct electrophilic aromatic substitution to specific positions. Computational models can quantify the activation energies for different reaction pathways, allowing for the prediction of the most favorable outcome.
Furthermore, these predictive studies can explore the selectivity of reactions involving the isoindolinone core. This includes predicting the stereoselectivity of reactions that create new chiral centers or the regioselectivity of reactions on the multifunctional scaffold. Such predictions are invaluable for the efficient synthesis of complex molecules derived from the this compound framework.
Molecular and Cellular Biological Activity Studies of 2 Ethyl 6 Hydroxyisoindolin 1 One and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Target Interactions
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For isoindolinone derivatives, SAR studies have provided valuable insights into the specific structural features that govern their interactions with various biological targets.
The substituent at the N-2 position of the isoindolinone ring plays a significant role in determining the biological activity of these compounds. Studies have shown that varying the N-substituent can modulate potency and selectivity for different biological targets. For instance, in a series of isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction, the N-alkyl group was found to be a key determinant of inhibitory activity. nih.gov Specifically, a propyl group at the N-2 position, as seen in NU8231, was associated with potent inhibition. nih.gov
In another study investigating the carbonic anhydrase (CA) inhibitory activity of novel isoindolinone derivatives, the nature of the N-substituent had a profound effect on their potency and isoform selectivity. nih.gov For example, a compound with an ethyl group (compound 2a) at the N-2 position exhibited an inhibitory activity against human carbonic anhydrase II (hCA II) comparable to the standard inhibitor acetazolamide. nih.gov In contrast, a derivative containing a cyclohexanol (B46403) group (compound 2f) showed the highest antioxidant activity, suggesting that the N-substituent can influence multiple biological properties. nih.gov The introduction of different alkyl and functionalized alkyl groups at the nitrogen atom allows for the fine-tuning of the molecule's interaction with the active site of target enzymes. nih.gov
| Compound ID | N-Substituent | Target | Activity | Reference |
| NU8231 | Propyl | MDM2-p53 Interaction | IC50 = 5.3 ± 0.9 µM | nih.gov |
| Compound 2a | Ethyl | hCA II | Ki = 21.69 ± 10.56 nM | nih.gov |
| Compound 2f | Cyclohexanol | - | Highest Antioxidant Activity | nih.gov |
This table summarizes the impact of N-substitution on the bioactivity of select isoindolinone derivatives.
The hydroxyl group at the C-6 position of the isoindolinone ring can significantly influence molecular recognition and interaction with biological targets. This is often attributed to its ability to form hydrogen bonds with amino acid residues in the binding pocket of a protein. While specific studies focusing solely on the C-6 hydroxy group of 2-Ethyl-6-hydroxyisoindolin-1-one are limited, the importance of hydroxyl groups on the isoindolinone scaffold in general is well-documented.
Substitutions on the aromatic ring of the isoindolinone core are a common strategy to modulate ligand-target binding affinity and selectivity. The nature, position, and number of substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the binding site of a biological target.
Studies on isoindolinone derivatives have demonstrated that modifications to the aromatic ring can lead to significant changes in biological activity. For example, in the development of inhibitors for the MDM2-p53 interaction, a 3-(4-chlorophenyl) group was a key feature of the potent inhibitor NU8231, indicating the importance of this specific aromatic substitution for high-affinity binding. nih.gov Similarly, research on phenyl- and pyridyl-substituted isoindolines has shown that these aromatic substitutions can confer selective antiproliferative activity against certain cancer cell lines and can also influence the mechanism of action, with some derivatives acting as DNA intercalators. nih.gov Aromatic interactions, such as π-π stacking, are recognized as important contributors to ligand-protein binding. brylinski.org The introduction of different aromatic and heteroaromatic rings can therefore be used to optimize these interactions and enhance the binding affinity and selectivity of isoindolinone-based compounds for their intended targets. nih.gov
Exploration of Molecular Mechanisms of Action for Isoindolinone Compounds
Understanding the molecular mechanisms of action of isoindolinone compounds is essential for their development as therapeutic agents. Research has focused on several key mechanisms, including enzyme inhibition and the modulation of protein-protein interactions.
Isoindolinone derivatives have been identified as potent inhibitors of various enzymes, highlighting this as a primary mechanism of their biological activity. A notable example is their inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov A study on novel isoindolinone derivatives revealed potent inhibitory activity against human CA isoforms I and II (hCA I and hCA II), with some compounds exhibiting low nanomolar inhibition constants (Ki). nih.gov For instance, compounds 2c and 2f were found to be more effective inhibitors of hCA I and II than the standard drug acetazolamide. nih.gov The mechanism of inhibition likely involves the interaction of the isoindolinone scaffold with the zinc ion in the enzyme's active site, a common feature for many CA inhibitors.
Furthermore, isoindolinone derivatives have been investigated as inhibitors of other enzymes, such as urease and cyclooxygenase (COX). mdpi.comnih.gov The ability of the isoindolinone core to be readily functionalized allows for the design of specific inhibitors that can target the unique features of a particular enzyme's active site.
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Compound 2c | hCA I | 11.48 ± 4.18 nM | nih.gov |
| Compound 2c | hCA II | 9.32 ± 2.35 nM | nih.gov |
| Compound 2e | hCA II | 14.87 ± 3.25 nM | nih.gov |
| Compound 2a | hCA II | 21.69 ± 10.56 nM | nih.gov |
This table presents the enzyme inhibition data for selected isoindolinone derivatives against human carbonic anhydrase isoforms.
The modulation of protein-protein interactions (PPIs) is an emerging and significant area in drug discovery, and isoindolinone derivatives have shown promise as modulators of these interactions. ajwilsonresearch.comnih.gov PPIs are fundamental to most cellular processes, and their dysregulation is implicated in various diseases, including cancer. ajwilsonresearch.com
A key example of this mechanism is the inhibition of the MDM2-p53 interaction by isoindolinone-based compounds. nih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is negatively regulated by the oncoprotein MDM2. The disruption of the MDM2-p53 interaction can restore p53 function, leading to the suppression of tumor growth. The isoindolinone derivative NU8231 was shown to effectively inhibit this interaction, demonstrating the potential of this class of compounds to act as PPI inhibitors. nih.gov The mechanism of action involves the isoindolinone scaffold mimicking key residues of p53 that are essential for its binding to MDM2, thereby competitively inhibiting the interaction. The ability to disrupt or stabilize PPIs opens up new avenues for the therapeutic application of isoindolinone derivatives in a wide range of diseases. nih.gov
Receptor Binding Affinity and Selectivity Profiling
The isoindolin-1-one (B1195906) core is a key structural feature in several clinically used drugs and biologically active molecules. mdpi.compreprints.org The nature and position of substituents on this scaffold significantly influence the receptor binding affinity and selectivity.
One notable area of investigation has been the development of isoquinolin-1(2H)-one and isoindolin-1-one derivatives as modulators of the 5-HT2C receptor (5-HT2CR), a G protein-coupled receptor involved in the regulation of mood, appetite, and other physiological processes. A study focused on the discovery of positive ago-allosteric modulators (PAAMs) of 5-HT2CR identified a hit molecule, compound 4i (an isoquinolin-1(2H)-one derivative), which exhibited potent PAAM activity with an EC50 of 1 nM. nih.gov This compound also demonstrated significant selectivity for 5-HT2CR over the 5-HT2A and 5-HT2B receptors, with 107-fold and 86-fold selectivity, respectively. nih.gov The study highlighted that isoquinolin-1(2H)-ones generally showed better PAAM activity than the corresponding isoindolin-1-ones, and the presence of a hydroxyl group was found to be crucial for this activity. nih.gov
Another multi-target ligand, D2AAK4, which contains a benzimidazolone moiety linked to a piperidine (B6355638) carboxamide, has been characterized for its interaction with aminergic GPCRs. nih.gov This compound displayed a low affinity for the dopamine (B1211576) D2 receptor and a moderate affinity for the serotonin (B10506) 5-HT2A receptor, a profile considered relevant for atypical antipsychotic efficacy. nih.gov
The following table summarizes the receptor binding affinities for selected isoindolin-1-one derivatives and related compounds from various studies.
| Compound/Derivative | Target Receptor | Activity (Ki or IC50) | Selectivity | Reference |
| Compound 4i | 5-HT2CR | EC50 = 1 nM | 107-fold over 5-HT2A, 86-fold over 5-HT2B | nih.gov |
| D2AAK4 | Dopamine D2 | Low Affinity Antagonist | 3.67 times higher affinity for 5-HT2A | nih.gov |
| Indoprofen (B1671935) | COX-1 and COX-2 | - | Inhibits both isoforms | mdpi.com |
Cellular Pathway Modulation and Biological Target Identification
The biological effects of isoindolin-1-one derivatives are a consequence of their ability to modulate specific cellular pathways and interact with various biological targets.
Neuroprotection and Oxidative Stress Response:
A study on three synthetic isoindoline-dione derivatives demonstrated their neuroprotective effects in a human SH-SY5Y neuroblastoma cell line under oxidative stress. tandfonline.com These compounds were found to increase cell viability by mitigating the effects of hydrogen peroxide-induced oxidative stress. The underlying mechanism involves the modulation of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses. tandfonline.com The derivatives were observed to reduce intracellular reactive oxygen species (ROS) and the levels of carbonylated proteins, while increasing the gene expression of NRF2 and its downstream targets, including NQO-1 and GSTK1. tandfonline.com
Antiviral Activity:
Certain isoindolinone derivatives have been identified as having antiviral properties. Research has shown that some of these compounds exhibit activity against the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. rsc.org The study indicated that the presence of continuous quaternary carbons and a hydroxyl group on the isoindolinone scaffold are important for this bioactivity. rsc.org
Anti-inflammatory and Analgesic Effects:
Indoprofen, an isoindolin-1-one derivative, is known for its anti-inflammatory and analgesic properties. mdpi.com Its mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.com By inhibiting these enzymes, indoprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com
Anticancer and Cytotoxic Activity:
The cytotoxic potential of isoindoline (B1297411) derivatives has been evaluated against various cancer cell lines. One study investigating four synthesized isoindoline derivatives (NCTD1-4) in HT-29 colon adenocarcinoma cells found that these compounds exhibited dose-dependent cytotoxic effects. nih.gov In particular, NCTD4 was shown to inhibit cell growth through the induction of membrane damage. nih.gov The study also highlighted the antioxidant properties of these derivatives, suggesting a potential dual role in cancer therapy. nih.gov
Inhibition of Indoleamine-2,3-dioxygenase (IDO1):
Hydroxyamidine derivatives have been developed as potent and selective inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in tumor immune evasion. nih.gov The mechanism of inhibition involves the N-hydroxylamidine oxygen forming a dative bond with the heme iron in the active site of the enzyme. nih.gov A series of novel hydroxyamidine-based IDO1 inhibitors demonstrated favorable enzymatic and cellular activities, with some compounds showing synergistic antitumor effects when combined with a PD-1 monoclonal antibody in a mouse xenograft model. nih.gov
The diverse biological activities of isoindolin-1-one derivatives underscore the therapeutic potential of this chemical scaffold. The ability to modify the core structure at various positions allows for the fine-tuning of receptor binding affinity, selectivity, and cellular pathway modulation, paving the way for the development of novel therapeutic agents for a wide range of diseases.
Advanced Applications and Material Science Potential of Isoindolinone Scaffolds
Utilization as Versatile Synthetic Building Blocks for Complex Molecules and Natural Product Synthesis
The isoindolinone framework is a cornerstone in the synthesis of complex molecules and natural products due to its rigid structure and the reactivity of its various positions. The presence of a hydroxyl group and an N-alkyl substituent, as in 2-Ethyl-6-hydroxyisoindolin-1-one, offers multiple handles for synthetic transformations.
The isoindolinone nucleus is found in a variety of natural products, often with intricate stereochemistry and substitution patterns. nih.govresearchgate.net Synthetic chemists utilize isoindolinone building blocks to construct these complex natural architectures. For instance, isoindolinones have been key intermediates in the synthesis of aristolactams and the immunosuppressant stachyflin. nih.gov The general strategy often involves the initial construction of a functionalized isoindolinone, which is then elaborated through various chemical reactions to achieve the final target molecule.
The synthesis of the isoindolinone core itself can be achieved through several methods, including the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with primary amines. organic-chemistry.org For this compound, this would involve the reaction of a suitably protected 4-hydroxy-2-carboxybenzaldehyde with ethylamine. The hydroxyl group would likely require a protecting group during this process to prevent unwanted side reactions.
Once formed, the this compound scaffold can be further modified. The hydroxyl group at the 6-position can be used for various coupling reactions, such as etherification or esterification, to attach other molecular fragments. This is particularly useful in the synthesis of natural product analogues or in creating libraries of compounds for biological screening. jocpr.com The lactam nitrogen, already substituted with an ethyl group, influences the solubility and steric environment of the molecule. The methylene (B1212753) group adjacent to the nitrogen can also be a site for functionalization under specific conditions.
The versatility of the isoindolinone scaffold is further demonstrated by its use in multicomponent reactions, which allow for the rapid assembly of complex molecular structures in a single step. nih.govresearchgate.net These reactions often utilize the reactivity of the C-3 position of the isoindolinone ring. While the parent this compound is saturated at this position, related 3-hydroxyisoindolinones are valuable precursors for generating diversity. rsc.org
Table 1: Examples of Natural Products Containing the Isoindolinone Scaffold
| Natural Product | Biological Activity | Reference |
| Staurosporine (Aglycone) | Protein Kinase Inhibitor | nih.gov |
| Aspergillin PZ | Antifungal | nih.gov |
| Piperolactam C | Not specified | nih.gov |
| Aristolactam BII | Not specified | nih.gov |
This table is for illustrative purposes and showcases the importance of the isoindolinone core in natural product chemistry.
Potential Applications in Functional Materials and Chemical Probes
The rigid, planar structure and the potential for extended π-conjugation make the isoindolinone scaffold an attractive candidate for the development of functional materials and chemical probes. rsc.org
Functional Materials:
Isoindolinone derivatives have been investigated for their use as organic dyes and pigments. nih.gov The electronic properties of the isoindolinone core can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring. The hydroxyl group at the 6-position in this compound acts as an electron-donating group, which can influence the absorption and emission properties of the molecule. Further modification of this hydroxyl group or introduction of other substituents could lead to materials with specific colors and photophysical properties.
The development of fluorescent materials is another area where isoindolinone scaffolds have shown promise. By extending the conjugation of the system, for example, through coupling reactions at the 6-position, it is possible to create molecules that fluoresce in different regions of the electromagnetic spectrum. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Chemical Probes:
A chemical probe is a small molecule that is used to study and manipulate biological systems. The isoindolinone scaffold has been utilized in the design of fluorescent chemical probes. nih.govrsc.org The inherent fluorescence of some isoindolinone derivatives, combined with their ability to be functionalized with targeting moieties, makes them suitable for this purpose.
The this compound structure could be a starting point for developing such probes. The hydroxyl group provides a convenient point of attachment for linkers that can be connected to biomolecules or other reporter groups. The ethyl group on the nitrogen can help to modulate the solubility and cell permeability of the probe. For instance, a solid-phase synthesis approach has been used to generate 3-substituted isoindolinones that act as cell-penetrating probes. nih.gov These probes were found to be fluorescent and could be tracked under a microscope, demonstrating their potential as drug carriers and sensors. nih.gov
Table 2: Potential Applications of Functionalized Isoindolinone Scaffolds
| Application Area | Description | Potential Role of this compound |
| Organic Dyes | Colored compounds used in various industries. | The core structure can be modified to create a range of colors. |
| Fluorescent Materials | Materials that emit light upon excitation. | The scaffold can be functionalized to tune fluorescence properties for use in OLEDs or sensors. |
| Chemical Probes | Molecules for studying biological systems. | The hydroxyl group allows for conjugation to targeting moieties for bio-imaging and sensing. |
| Drug Carriers | Molecules that deliver therapeutic agents. | The scaffold can be part of a larger construct designed to carry drugs into cells. |
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in 2-Ethyl-6-hydroxyisoindolin-1-one Research
Despite the growing interest in the therapeutic potential of isoindolinone scaffolds, research specifically focused on this compound faces several hurdles. A primary limitation is the scarcity of dedicated studies on this particular derivative. While research into the broader class of isoindolinones is expanding, detailed investigations into the unique properties and activities of the 2-Ethyl-6-hydroxy variant are not yet prevalent.
Furthermore, existing synthetic methods for isoindolinones, while improving, can still present challenges. Some traditional approaches have been noted for their reliance on harsh reaction conditions, the use of expensive catalysts, and sometimes result in unsatisfactory yields. nih.gov The development of more efficient, cost-effective, and environmentally friendly synthetic routes is crucial for facilitating more extensive research. For instance, while ultrasonic-assisted synthesis has shown promise for generating 3-hydroxyisoindolin-1-ones, issues such as starting material solubility in certain solvents can still impact yield and efficiency. nih.gov
Emerging Trends in Isoindolinone Chemistry and Biology
The field of isoindolinone chemistry is experiencing a surge of innovation, with several emerging trends pointing towards a future of more potent and selective therapeutic agents. One of the most significant trends is the development of novel, efficient, and sustainable synthetic methodologies. Researchers are increasingly focusing on one-pot reactions and metal-free conditions to synthesize isoindolinone derivatives, which is not only environmentally conscious but also offers practical advantages for larger-scale production. nih.gov The use of techniques like ultrasonic irradiation is also being explored to improve reaction times and yields. nih.gov
A key area of advancement is the synthesis of isoindolinone derivatives with complex structural features, such as those containing continuous quaternary carbons. rsc.org These complex structures can lead to compounds with enhanced and novel biological activities. For example, rhodium(II)-catalyzed reactions are being employed to create such intricate molecules, which have shown promise as antiviral agents. rsc.org
In the biological realm, there is a growing interest in the multifunctional potential of isoindolinone derivatives. Studies are revealing that these compounds can act on multiple biological targets simultaneously. For instance, certain isoindolinones have demonstrated carbonic anhydrase inhibitory, antioxidant, antimicrobial, and even anticancer properties. nih.gov This multi-target approach is a significant trend in drug discovery, as it may lead to more effective treatments for complex diseases.
Furthermore, the exploration of isoindolinone derivatives as inhibitors of specific enzymes and proteins is a major focus. For instance, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase, with potential applications in the treatment of Alzheimer's disease. nih.gov The ability to design and synthesize derivatives that selectively target disease-related biomolecules is a powerful strategy in modern medicinal chemistry.
Future Directions for Comprehensive Research on this compound and its Bioactive Potential
Building upon the current understanding and emerging trends, future research on this compound should adopt a multi-faceted approach to fully uncover its therapeutic potential.
Elucidation of Structure-Activity Relationships (SAR): A systematic investigation into the SAR of this compound is paramount. This would involve the synthesis and biological evaluation of a library of analogues with modifications at the ethyl and hydroxyl positions. Understanding how these specific functional groups contribute to bioactivity will be crucial for designing more potent and selective compounds. For example, studies on other isoindolinones have shown that the nature of the substituent on the nitrogen atom can significantly impact antioxidant activity. nih.gov
Exploration of a Broader Range of Biological Targets: While initial research on related compounds has focused on areas like carbonic anhydrase inhibition, future studies should explore a wider array of biological targets for this compound. Given the diverse activities of the isoindolinone scaffold, it would be valuable to screen this compound against a panel of enzymes and receptors implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The structural similarity to compounds with known aldose reductase inhibitory potential also suggests this as a promising avenue for investigation. nih.gov
Development of Advanced Drug Delivery Systems: Considering that bioavailability can be a challenge for some heterocyclic compounds, future research could also explore the formulation of this compound into advanced drug delivery systems to enhance its solubility and systemic exposure.
By addressing the current limitations and embracing the emerging trends in isoindolinone chemistry, a dedicated and comprehensive research program on this compound has the potential to unlock a new class of bioactive molecules with significant therapeutic promise.
Q & A
Basic: What experimental strategies are recommended to optimize the synthesis of 2-Ethyl-6-hydroxyisoindolin-1-one?
To improve yield and purity, systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess cyclization efficiency.
- Catalyst Optimization : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) for regioselectivity.
- Purification : Use column chromatography with gradient elution (e.g., hexane/EtOAc) followed by recrystallization.
Document all conditions in the experimental section, adhering to reproducibility standards for synthetic protocols .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), hydroxyl proton (broad singlet, δ ~5–6 ppm), and isoindolinone backbone.
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy.
- X-ray Crystallography : Resolve stereochemical ambiguities and validate hydrogen-bonding interactions.
For novel compounds, provide full spectral data in the main text or supplementary materials to meet journal requirements .
Advanced: How can mechanistic studies clarify the formation pathways of this compound?
Employ:
- Kinetic Isotope Effects (KIE) : Use deuterated precursors to identify rate-determining steps (e.g., hydroxylation vs. cyclization).
- Computational Modeling : Density Functional Theory (DFT) to map energy profiles of intermediates and transition states.
- In Situ Monitoring : ReactIR or LC-MS to detect transient intermediates under varying pH/temperature.
Such studies resolve competing pathways (e.g., intramolecular vs. intermolecular etherification) and guide catalyst design .
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Prioritize mechanism-driven assays:
- Cytotoxicity : MTT or SRB assays across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation.
- Kinase Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays.
Correlate results with structural analogs (e.g., isoindolinone derivatives in ) to identify pharmacophores .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound?
Conduct a systematic review with:
- Heterogeneity Analysis : Calculate I² statistics to quantify variability across studies (e.g., I² >50% indicates substantial heterogeneity) .
- Sensitivity Testing : Exclude outliers (e.g., studies with low purity compounds) and re-analyze effect sizes.
- Replication Studies : Validate key findings under standardized conditions (e.g., identical cell lines, dosage regimes).
Address methodological discrepancies (e.g., assay protocols, compound sourcing) in the discussion .
Advanced: What computational tools predict the pharmacological properties of this compound?
Combine:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., estrogen receptors, kinases).
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and toxicity.
- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over nanosecond timescales.
Validate predictions with experimental data (e.g., PubChem-derived properties in ) .
Advanced: How can degradation pathways of this compound under physiological conditions be characterized?
Use:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-HRMS/MS : Identify degradation products (e.g., ring-opened derivatives, oxidation byproducts).
- Stability-Indicating Methods : Develop HPLC-UV methods with resolution >2.0 between parent compound and degradants.
Cross-reference with structurally similar isoindolinones ( ) to predict labile sites (e.g., hydroxyl group oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
